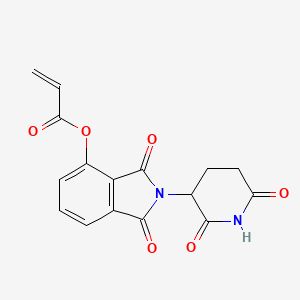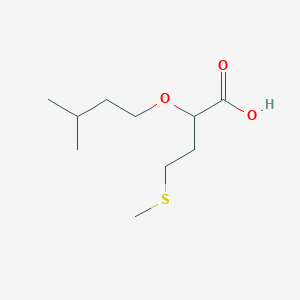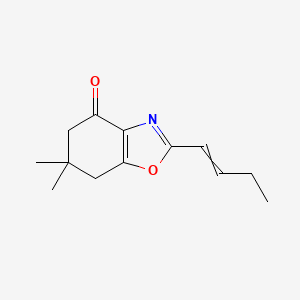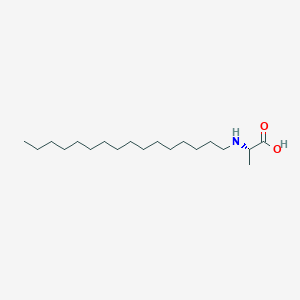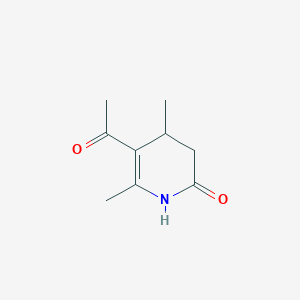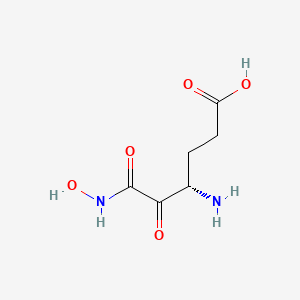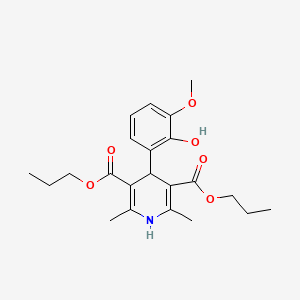silane CAS No. 654680-37-2](/img/structure/B15158801.png)
[3-(4-Bromophenoxy)propyl](trichloro)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenoxy)propylsilane: is a chemical compound with the molecular formula C9H10BrCl3OSi. It is a silane derivative where a trichlorosilane group is attached to a 3-(4-bromophenoxy)propyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenoxy)propylsilane typically involves the reaction of 3-(4-bromophenoxy)propanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. A common method involves using a base such as pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure, as well as the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(4-Bromophenoxy)propylsilane can undergo nucleophilic substitution reactions where the trichlorosilane group is replaced by other nucleophiles.
Hydrolysis: The trichlorosilane group is susceptible to hydrolysis, forming silanols and hydrochloric acid.
Oxidation and Reduction: The bromophenoxy group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: Silanols and hydrochloric acid are the primary products of hydrolysis.
Oxidation and Reduction Products: The products depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry:
Catalysis: 3-(4-Bromophenoxy)propylsilane is used as a precursor in the synthesis of catalysts for various organic reactions.
Surface Modification: It is employed in modifying surfaces to enhance their chemical properties.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Biocompatibility: Research is ongoing to assess its biocompatibility and potential use in medical devices.
Industry:
Coatings and Adhesives: It is used in the formulation of coatings and adhesives to improve their performance and durability.
Polymer Synthesis: The compound is utilized in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism by which 3-(4-Bromophenoxy)propylsilane exerts its effects involves the interaction of the trichlorosilane group with various substrates. The trichlorosilane group can form strong covalent bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The bromophenoxy group can participate in various chemical reactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
- 3-(4-Chlorophenoxy)propylsilane
- 3-(4-Fluorophenoxy)propylsilane
- 3-(4-Methylphenoxy)propylsilane
Comparison:
- Reactivity: The presence of different substituents on the phenoxy group (e.g., bromine, chlorine, fluorine, methyl) affects the reactivity and chemical properties of the compound.
- Applications: While all these compounds are used in similar applications, the specific substituent can influence the efficiency and outcome of the reactions they are involved in .
Properties
CAS No. |
654680-37-2 |
|---|---|
Molecular Formula |
C9H10BrCl3OSi |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3-(4-bromophenoxy)propyl-trichlorosilane |
InChI |
InChI=1S/C9H10BrCl3OSi/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2 |
InChI Key |
MXQCZPKKRWLJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCC[Si](Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-5-methylpyridine](/img/structure/B15158721.png)

![Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate](/img/structure/B15158733.png)
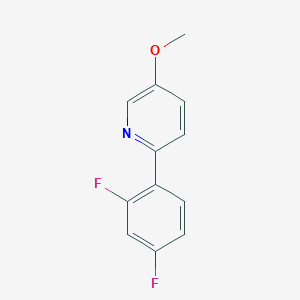
![3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid](/img/structure/B15158744.png)
![[(Octadec-17-en-1-yl)oxy]benzene](/img/structure/B15158753.png)
